Product packaging for Triiron dodecacarbonyl(Cat. No.:CAS No. 100447-70-9)

Triiron dodecacarbonyl

Cat. No.: B024643
CAS No.: 100447-70-9
M. Wt: 503.65 g/mol
InChI Key: HLYRMDDXFDINCB-UHFFFAOYSA-N
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Description

Triiron dodecacarbonyl, Fe₃(CO)₁₂, is a dark green to black crystalline organoiron compound with the formula Fe₃(CO)₁₂. It serves as a highly versatile and reactive source of iron(0) in research, prized for its applications in catalysis, organic synthesis, and advanced materials science. As a solid with low volatility, it offers a safer and more manageable alternative to the highly toxic and volatile iron pentacarbonyl (Fe(CO)₅) for many procedures . Key Properties & Advantages: Structure & Handling: Features a trinuclear iron cluster with C₂ᵥ symmetry . The solid is stabilized with 1-10% methanol and should be stored under an inert atmosphere to prevent slow decomposition in air . It sublimes under vacuum and decomposes at temperatures near 140-165°C . Safety Profile: Classified as a flammable solid and harmful if swallowed, in contact with skin, or inhaled. It may cause damage to organs and residues can be pyrophoric . Primary Research Applications: Catalysis & Organic Synthesis: Fe₃(CO)₁₂ is an effective catalyst or catalyst precursor for a variety of transformations. It promotes the isomerization of olefins and facilitates cyclodimerizations of α,β-unsaturated ketones and imines to construct four-, five-, and six-membered ring systems . It also demonstrates catalytic activity in hydroboration and hydrosilylation reactions . Precursor to Functional Complexes: The carbonyl ligands are readily substituted, allowing for the synthesis of diverse organoiron complexes. It reacts with phosphines like PPh₃ to form phosphine-substituted iron carbonyls . Furthermore, its reactions with thiols and disulfides produce thiolate-bridged diiron complexes, which are studied as structural and functional models for the active sites of [FeFe]-hydrogenase enzymes . Nanoparticle Synthesis: Fe₃(CO)₁₂ is a valuable precursor for the synthesis of air-stable iron and iron oxide (e.g., Fe₃O₄ magnetite) nanoparticles via thermal decomposition . These nanoparticles have applications in areas such as magnetic resonance imaging (MRI), information storage, hyperthermia, and catalysis . Its non-volatile nature allows for superior control over reaction stoichiometry compared to Fe(CO)₅ . Notice: This product is intended for research and development purposes only. It is not for human or veterinary use. Researchers should consult the Safety Data Sheet and employ appropriate personal protective equipment when handling this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12Fe3O12 B024643 Triiron dodecacarbonyl CAS No. 100447-70-9

Properties

IUPAC Name

carbon monoxide;iron
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/12CO.3Fe/c12*1-2;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLYRMDDXFDINCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Fe].[Fe].[Fe]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12Fe3O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17685-52-8
Record name Dodecacarbonyl iron
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017685528
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthetic Methodologies and Precursor Chemistry of Triiron Dodecacarbonyl

Refined Synthesis Routes for Fe₃(CO)₁₂

Several methods have been developed for the synthesis of triiron dodecacarbonyl, each with distinct advantages and reaction conditions. These routes primarily involve the transformation of simpler iron carbonyl precursors.

Thermal Decomposition of Diiron Nonacarbonyl (Fe₂(CO)₉)

A common and effective method for preparing this compound is the thermal decomposition of diiron nonacarbonyl (Fe₂(CO)₉). This process is typically carried out by heating a toluene (B28343) solution of Fe₂(CO)₉ to approximately 70°C. jetir.org The reaction proceeds as the diiron complex breaks down and rearranges to form the more stable trinuclear cluster, along with the release of iron pentacarbonyl (Fe(CO)₅). jetir.org Careful control of the temperature is crucial to prevent further decomposition of the desired Fe₃(CO)₁₂ product. The use of a nonpolar solvent like toluene and an inert atmosphere helps to prevent oxidation and ensure the purity of the final product.

Base-Mediated Approaches from Iron Pentacarbonyl (Fe(CO)₅)

An alternative and widely used synthetic strategy involves the reaction of iron pentacarbonyl (Fe(CO)₅) with a base. wikipedia.org This approach avoids the need to first synthesize and isolate diiron nonacarbonyl. These methods generally proceed through the formation of an intermediate iron carbonyl hydride species.

One notable base-mediated approach involves the reduction of iron pentacarbonyl with an alkali or alkaline earth borohydride (B1222165), such as sodium borohydride (NaBH₄). google.com This reaction is typically performed at room temperature in a non-aqueous, inert solvent like diethylene glycol dimethylether. The reduction leads to the formation of a reddish intermediate. Subsequent acidification of this intermediate with an acid, such as hydrochloric acid or acetic acid, results in the precipitation of this compound as green crystals. This method is reported to achieve significantly higher yields, often 70% or greater, and offers advantages such as rapid reaction times (under 24 hours) and minimal carbonyl degradation, making it suitable for larger-scale applications.

Another established method involves the reaction of Fe(CO)₅ with an aqueous hydroxide (B78521) base, followed by oxidation. This process leads to the formation of the anionic hydrido cluster, [HFe₃(CO)₁₁]⁻. jetir.orgwikipedia.org Subsequent oxidation of this intermediate with an acid, often in the presence of carbon monoxide, yields this compound. wikipedia.org A variation of this involves the use of an amine base, such as triethylamine, in the presence of water to form the same hydrido cluster intermediate, which is then oxidized to Fe₃(CO)₁₂. wikipedia.org The original synthesis by Walter Hieber and his colleagues involved the oxidation of H₂Fe(CO)₄ with manganese dioxide. wikipedia.orguvic.ca

Synthesis Method Precursor(s) Key Reagents/Conditions Intermediate(s) Typical Yield
Thermal DecompositionDiiron Nonacarbonyl (Fe₂(CO)₉)Toluene, ~70°C, inert atmosphere-Good
Borohydride ReductionIron Pentacarbonyl (Fe(CO)₅)NaBH₄, non-aqueous solvent, room temp.; then acidReddish borohydride intermediate≥70%
Aqueous Hydroxide/Acid OxidationIron Pentacarbonyl (Fe(CO)₅)Aqueous hydroxide or amine base; then acid oxidation[HFe₃(CO)₁₁]⁻Good
Hieber's Original SynthesisH₂Fe(CO)₄Manganese Dioxide (MnO₂)--
Borohydride Reduction Method and Subsequent Acidification

Oxidative Cleavage Methods for Cluster Formation

Oxidative cleavage reactions play a role in the formation and reactivity of iron carbonyl clusters. While not a primary synthetic route to Fe₃(CO)₁₂ itself, understanding these pathways is crucial. For instance, the reaction of Fe₃(CO)₁₂ with thiols can lead to the cleavage of the trinuclear cluster and the formation of diiron dithiolato complexes, Fe₂(μ-SR)₂(CO)₆. nih.gov This demonstrates the susceptibility of the iron-iron bonds in the cluster to cleavage by certain reagents. The mechanisms of C-C bond cleavage catalyzed by iron complexes, sometimes involving high-valent iron-oxo species, are an area of active research and provide insight into the fundamental reactivity of iron centers. nih.govacs.orgusu.edu

Precursor Role of this compound in Advanced Material Synthesis

This compound is a valuable precursor for the synthesis of a variety of iron-containing nanomaterials due to its solid nature, which makes it safer and easier to handle than the highly toxic and volatile iron pentacarbonyl. rsc.orgrsc.org Its thermal decomposition can be precisely controlled to produce iron-based nanoparticles. rsc.org

A significant application is in the synthesis of iron and iron oxide nanoparticles. rsc.orgresearchgate.net For instance, thermal decomposition of Fe₃(CO)₁₂ can yield well-defined iron nanoparticles. rsc.org To overcome the poor solubility of Fe₃(CO)₁₂ in common high-boiling-point solvents used for nanoparticle synthesis, it can be reacted with an amine. This reaction forms a soluble, non-volatile anionic iron carbonyl species, [HFe₃(CO)₁₁]⁻, which then serves as the nanoparticle precursor. rsc.orgrsc.orgresearchgate.net The thermolysis of this precursor solution yields well-defined nanoparticles. rsc.orgrsc.org

This methodology has been successfully employed to create not only homometallic iron nanoparticles but also heterometallic nanoparticles such as iron-cobalt (Fe₁₋ₓCoₓ) and iron-platinum (Fe₁₋ₓPtₓ) alloys. rsc.orgrsc.org Furthermore, Fe₃(CO)₁₂ has been used to synthesize more complex nanostructures, such as graphite-coated iron nanoparticles through pulsed laser photodecomposition and Au-Fe₃O₄ heterodimer nanoparticles via a thermal decomposition route. acs.orgacs.orgcapes.gov.brresearchgate.net These materials exhibit interesting magnetic and magneto-optical properties with potential applications in areas like data storage, magnetic resonance imaging, and catalysis. rsc.orgresearchgate.net

Advanced Material Synthetic Approach Key Features of Fe₃(CO)₁₂ Resulting Material Properties
Iron (Fe) NanoparticlesThermal decomposition of amine-solubilized Fe₃(CO)₁₂ rsc.orgrsc.orgSafer, non-volatile solid precursor rsc.orgWell-defined, monodisperse nanoparticles rsc.org
Iron-Cobalt (Fe₁₋ₓCoₓ) NanoparticlesCo-thermolysis of [HFe₃(CO)₁₁]⁻ and Co₂(CO)₈ rsc.orgVersatile precursor for alloys rsc.orgMagnetically soft alloys with high saturation magnetization rsc.org
Iron-Platinum (Fe₁₋ₓPtₓ) NanoparticlesCo-thermolysis of [HFe₃(CO)₁₁]⁻ and platinum precursor rsc.orgAllows for heterometallic particle formation rsc.org-
Graphite-Coated Iron NanoparticlesPulsed laser photodecomposition of Fe₃(CO)₁₂ acs.orgacs.orgcapes.gov.brSource of iron for encapsulationHigh magnetization, stable to oxygen and acids acs.orgacs.orgcapes.gov.br
Au-Fe₃O₄ Heterodimer NanoparticlesThermal decomposition of Fe₃(CO)₁₂ onto Au seeds researchgate.netEfficient source for Fe₃O₄ component researchgate.netEnhanced magneto-optical properties researchgate.net

Iron Nanoparticle Synthesis

The synthesis of iron-based nanoparticles from this compound is a significant area of research, offering alternatives to the traditionally used, but highly toxic and volatile, iron pentacarbonyl. rsc.orgrsc.org Fe₃(CO)₁₂ is a stable, solid compound that is easier and safer to handle. rsc.org

The thermal decomposition of this compound is a common method for producing iron nanoparticles. acs.orgijpsnonline.comtandfonline.comacs.org This process involves heating Fe₃(CO)₁₂ in a high-boiling point solvent, which leads to the dissociation of carbon monoxide (CO) ligands and the subsequent clustering of iron atoms to form nanoparticles. The decomposition of Fe₃(CO)₁₂ can be initiated under thermal or photolytic conditions, resulting in the formation of Fe clusters that aggregate into nanoparticles.

A significant challenge in using Fe₃(CO)₁₂ is its poor solubility in many common high-boiling-point solvents. rsc.orgrsc.org This issue can be addressed by reacting Fe₃(CO)₁₂ with an amine, such as 1-dodecylamine (DDA), which renders the cluster soluble and generates non-volatile anionic iron carbonyl species, like [HFe₃(CO)₁₁]⁻, that act as the nanoparticle precursor. rsc.orgrsc.org This approach not only improves solubility but also enhances control over the reaction stoichiometry. rsc.org

Byproducts of the thermal decomposition include carbon monoxide gas and pyrophoric iron residues. Careful management of these byproducts is crucial for safety and to ensure the purity of the resulting nanoparticles. Techniques such as using a Schlenk line are employed to handle the gaseous byproducts and prevent the pyrophoric residues from igniting in the air.

Table 1: Thermal Decomposition Parameters for Iron Nanoparticle Synthesis

Parameter Description Reference
Precursor This compound (Fe₃(CO)₁₂) rsc.orgrsc.org
Common Method Thermal decomposition in a high-boiling point solvent acs.orgijpsnonline.comtandfonline.comacs.org
Solubility Enhancement Reaction with an amine (e.g., 1-dodecylamine) to form soluble anionic iron carbonyl species rsc.orgrsc.org
Key Byproducts Carbon monoxide (gas), pyrophoric iron residues
Byproduct Management Schlenk line techniques for handling gaseous and pyrophoric materials

This compound is a versatile precursor for the synthesis of not only pure iron nanoparticles but also iron-containing heterometallic nanoparticles. rsc.orgrsc.org The use of a solubilized Fe₃(CO)₁₂ precursor solution allows for the controlled synthesis of bimetallic nanoparticles such as Fe₁-xCox and Fe₁-xPtx. rsc.orgrsc.org

For the synthesis of Fe₁-xCox nanoparticles, the anionic [HFe₃(CO)₁₁]⁻ complex solution is mixed with dicobalt octacarbonyl (Co₂(CO)₈) in a solvent like 1-octadecene (B91540) (ODE) and then subjected to thermal decomposition. rsc.org This method has been shown to produce nanoparticles with well-defined sizes, for example, 9.4 ± 1.3 nm as measured by Transmission Electron Microscopy (TEM). rsc.org

Similarly, Fe₁-xPtx nanoparticles can be synthesized via the thermal decomposition of Fe₃(CO)₁₂ and the reduction of platinum(II) acetylacetonate (B107027) (Pt(acac)₂) in a high-boiling point solvent like tetraethylene glycol (TEG) in the presence of surfactants such as oleic acid and oleylamine. ucl.ac.uk The size and composition of the resulting FePt nanoparticles can be controlled by adjusting the ratio of surfactants to metal precursors and the feeding ratio of the precursors. ucl.ac.uk This approach has been successful in creating FePt nanoparticles with sizes around 7.4 ± 0.5 nm. researchgate.net

Table 2: Synthesis of Iron-Containing Heterometallic Nanoparticles

Nanoparticle Type Iron Precursor Co-Precursor Solvent/Surfactants Resulting Particle Size (nm) Reference
Fe₁-xCox [HFe₃(CO)₁₁]⁻ (from Fe₃(CO)₁₂) Co₂(CO)₈ 1-octadecene 9.4 ± 1.3 rsc.org
Fe₁-xPtx Fe₃(CO)₁₂ Pt(acac)₂ Tetraethylene glycol, Oleic acid, Oleylamine 7.4 ± 0.5 ucl.ac.ukresearchgate.net

This compound is increasingly used as a safer precursor for the synthesis of Au-Fe₃O₄ heterodimer nanoparticles, which have promising applications in biomedicine. aip.orgaip.orgresearchgate.net These dumbbell-like nanoparticles are typically synthesized through a thermal decomposition route where pre-synthesized gold (Au) nanoparticles act as seeds for the growth of iron oxide (Fe₃O₄). aip.orgaip.org

The synthesis process generally involves two main steps. First, Au nanoparticles are prepared, often by the reduction of a gold salt like gold(III) chloride trihydrate. aip.orgaip.org In the second step, these Au nanoparticles are mixed with a solution of Fe₃(CO)₁₂ in a high-boiling point solvent such as 1-octadecene, along with surfactants like oleic acid and oleylamine. aip.orgresearchgate.net The mixture is then heated to a high temperature (e.g., 300 °C), causing the thermal decomposition of the Fe₃(CO)₁₂ and the subsequent nucleation and growth of an iron oxide domain onto the surface of the Au seed. aip.orgresearchgate.net

This method allows for the production of dumbbell-shaped Au-Fe₃O₄ nanoparticles with controlled sizes. For instance, studies have reported the synthesis of heterodimers with Au components around 5-7 nm and Fe₃O₄ components around 14.5-15 nm in diameter. aip.orgresearchgate.net The molar ratio of Au seeds to the iron precursor and the reflux time are critical parameters for achieving a high yield of the desired heterodimer structure. researchgate.net

Table 3: Synthesis Parameters for Au-Fe₃O₄ Heterodimer Nanoparticles

Parameter Description Example Values Reference
Iron Precursor This compound (Fe₃(CO)₁₂) 2 mmol researchgate.net
Gold Precursor Gold(III) chloride trihydrate for Au seed synthesis 0.6 mmol (of Au seeds) researchgate.net
Solvent 1-octadecene - aip.orgresearchgate.net
Surfactants Oleic acid, Oleylamine - aip.orgresearchgate.net
Reaction Temperature High temperature for thermal decomposition 300 °C aip.orgresearchgate.net
Resulting Au Size Diameter of the gold component ~5-7 nm aip.orgresearchgate.net
Resulting Fe₃O₄ Size Diameter of the iron oxide component ~14.5-15 nm aip.orgresearchgate.net
Formation of Iron-Containing Heterometallic Nanoparticles (e.g., Fe₁-xCox, Fe₁-xPtx)

Formation of Iron-Sulfur Clusters

This compound is a valuable starting material for the synthesis of iron-sulfur clusters, which are of interest as synthetic analogs of the active sites of hydrogenase enzymes. nih.gov These bioinspired models are investigated for their potential in catalytic applications, such as proton reduction. nih.gov

The synthesis of trinuclear iron-sulfur clusters often involves thionation reactions of this compound. nih.gov In one synthetic route, Fe₃(CO)₁₂ is reacted with phosphine (B1218219) sulfide (B99878) derivatives. nih.govresearchgate.net For example, bisphosphine ligands like bis(diphenylphosphanyl)methane (dppm) or 1,1'-bis(diphenylphosphanyl)ferrocene (dppf) are first treated with elemental sulfur to form the corresponding phosphine sulfides. nih.gov The subsequent reaction of these phosphine sulfides with Fe₃(CO)₁₂ in a solvent like tetrahydrofuran (B95107) (THF) yields air- and moisture-stable iron-sulfur carbonyl clusters such as Fe₃S₂(CO)₇(dppm) and Fe₃S₂(CO)₇(dppf). nih.gov

An alternative method involves the reaction of Fe₃(CO)₁₂ with a thiol, such as triphenylmethanethiol, to first form an intermediate sulfur-capped iron carbonyl cluster, Fe₃(μ₃-S)₂(CO)₉. nih.gov This intermediate can then be reacted in situ with a bisphosphine ligand (dppm or dppf) to produce the desired Fe₃S₂(CO)₇(P-P) product. nih.gov These reactions demonstrate the utility of Fe₃(CO)₁₂ in constructing complex, functional iron-sulfur cluster compounds. nih.gov The resulting clusters, featuring a trinuclear iron-sulfur core, have shown catalytic activity for proton reduction at low overpotential. nih.gov

Chemical Vapor Deposition of Iron Thin Films

This compound is an effective precursor for the fabrication of iron-based thin films via Chemical Vapor Deposition (CVD). lookchem.comscirp.org This technique allows for the deposition of nanogranular iron films on various substrates, such as silicon wafers. lookchem.comscirp.org

The CVD process typically involves heating the substrate in an inert atmosphere while introducing Fe₃(CO)₁₂ vapor. scirp.org The this compound decomposes at a relatively low temperature (e.g., 150 °C), leading to the deposition of a thin film composed of sintered elemental iron nanoparticles. lookchem.comscirp.org The resulting films are often protected from air oxidation by a very thin layer of carbon that forms concurrently. lookchem.comscirp.org

The thickness of the deposited iron film can be controlled by adjusting parameters such as the coating time, the concentration of the Fe₃(CO)₁₂ precursor, or by repeating the deposition process. lookchem.com Films with thicknesses ranging from approximately 10 nm to 400 nm have been successfully prepared. lookchem.com These nanogranular iron films, composed of nanoparticles with diameters on the order of 4.1 ± 0.7 nm, exhibit magnetic properties similar to bulk iron and have potential applications as catalysts, for instance, in the growth of carbon nanotubes. lookchem.comscirp.org

Table 4: Parameters for CVD of Iron Thin Films

Parameter Description Value Reference
Precursor This compound (Fe₃(CO)₁₂) - lookchem.comscirp.org
Deposition Technique Chemical Vapor Deposition (CVD) - lookchem.comscirp.org
Substrate Silicon wafers - lookchem.comscirp.org
Deposition Temperature Temperature at which the precursor decomposes 150 °C lookchem.comscirp.org
Film Composition Sintered elemental Fe nanoparticles with a thin carbon layer Fe nanoparticles (~4.1 nm diameter) lookchem.comscirp.org
Controllable Parameter Film thickness 10 nm - 400 nm lookchem.com
Potential Application Catalyst for carbon nanotube growth - lookchem.comscirp.org

Mechanistic Investigations of Triiron Dodecacarbonyl Reactivity

Ligand Exchange and Substitution Reactions

The carbonyl (CO) ligands of triiron dodecacarbonyl can be replaced by a variety of other ligands, a fundamental process for synthesizing new cluster compounds and catalytic intermediates. These substitution reactions can be initiated thermally, photochemically, or through chemical activation.

The substitution of CO ligands in Fe₃(CO)₁₂ by phosphine (B1218219) ligands (PR₃) has been a subject of detailed mechanistic study. multiscreensite.com The reaction typically proceeds sequentially, yielding mono-, di-, and trisubstituted products such as [Fe₃(CO)₁₁(PR₃)], [Fe₃(CO)₁₀(PR₃)₂], and [Fe₃(CO)₉(PR₃)₃]. researchgate.net

Kinetic studies suggest that the mechanism can be complex. For some phosphines, the reaction follows a simple dissociative pathway where a CO ligand is lost in the rate-determining step, followed by rapid coordination of the incoming phosphine. However, for other systems, an associative pathway involving the formation of a short-lived intermediate is proposed. The choice of pathway is influenced by the steric and electronic properties of the substituting phosphine ligand. psu.edu For instance, replacing CO with bulkier phosphine ligands leads to the formation of polyhedra with larger interstitial sites. psu.edu

The use of reagents like trimethylamine (B31210) N-oxide can facilitate these substitutions under milder conditions by promoting the removal of a CO ligand as CO₂. researchgate.net Electrochemical studies have shown that substituting CO ligands with phosphines makes the cluster's reduction potential more cathodic, although this effect is not highly sensitive to the specific σ-donor capabilities of the phosphine ligand. researchgate.net The reaction of Fe₃(CO)₁₂ with bidentate phosphines can produce both chelated clusters and bridged complexes where the phosphine links two triiron units. researchgate.net

Phosphine Ligand (PR₃)Substituted Product(s)Method/ObservationReference
Triphenylphosphine (B44618) (PPh₃)[Fe(CO)₄(PPh₃)], [Fe(CO)₃(PPh₃)₂]Thermal reaction wikipedia.orgmultiscreensite.com
Phosphites (P(OR)₃)[Fe₃(CO)₁₁{P(OMe)₃}], [Fe₃(CO)₁₀{P(OMe)₃}₂]Solution structures established by NMR researchgate.net
Bis(diphenylphosphino)methane (dppm)[Fe₃S₂(CO)₇(dppm)]Reaction with a sulfur source nih.gov
1,1′-Bis(diphenylphosphino)ferrocene (dppf)[Fe₃(CO)₈(μ-CO)₂(μ,η²-dppf)]Use of trimethylamine N-oxide researchgate.net

Besides phosphines, Fe₃(CO)₁₂ undergoes substitution reactions with various other donor ligands, including amines. These reactions are crucial for developing iron-based catalysts for organic transformations. For example, Fe₃(CO)₁₂ serves as a catalyst precursor in the reductive amination of aldehydes, where it interacts with amine substrates. unisi.it In some catalytic systems for amide hydrosilylation, mechanistic investigations point to the formation of an iron hydride intermediate following an oxidative addition step, implying interaction with the amine-derived substrate. researchgate.net

Direct substitution reactions have also been documented. The reaction of Fe₃(CO)₁₂ with ligands like aniline (B41778) in the presence of chloroform (B151607) leads to the formation of iron(II) halide complexes, indicating a complex reaction involving ligand substitution and oxidation of the iron centers. cdnsciencepub.com In methanol (B129727), Fe₃(CO)₁₂ reacts with pyridine (B92270) in a substitution reaction. gacbe.ac.in

Kinetics and Thermodynamics of Phosphine Substitution

Cluster Core Transformations and Fragmentation Pathways

A significant aspect of Fe₃(CO)₁₂ reactivity involves the transformation or breakdown of its Fe₃ core. These pathways are often observed in reactions with substrates that can cleave bonds and form stable bridges between iron atoms, leading to lower nuclearity clusters.

This compound is an effective reagent for activating and cleaving strong carbon-sulfur (C–S) and carbon-carbon (C–C) bonds in organic molecules.

Carbon-Sulfur Bond Cleavage: Fe₃(CO)₁₂ readily reacts with a wide range of organosulfur compounds. researchgate.net For instance, it reacts with thiols (RSH) and disulfides (RSSR) to give thiolate-bridged diiron complexes of the type [Fe₂(μ-SR)₂(CO)₆]. wikipedia.orgnih.gov Reactions with cyclic thioesters have been shown to proceed via C–S bond cleavage to generate dithiolate fragments that are incorporated into diiron hexacarbonyl complexes. ias.ac.in Similarly, reactions with pyridinyl thioesters result in C–S and sometimes C–C bond scission, leading to novel diiron complexes. rsc.orgresearchgate.net The interaction with thiophenes can also lead to C-S bond cleavage to form "ferroles". wikipedia.orgacs.org Density Functional Theory (DFT) calculations have been employed to delineate viable reaction pathways for these cleavage events. rsc.orgresearchgate.net

Carbon-Carbon Bond Cleavage: The cleavage of C–C bonds by Fe₃(CO)₁₂ is less common but has been observed in specific systems. Reactions with certain internal propargyl alcohols can lead to the cleavage of a C–C bond alpha to the alkyne triple bond. researchgate.netrsc.org This process involves the condensation of metal fragments generated from the triiron cluster. researchgate.netrsc.orgresearchgate.net

A frequent outcome of the reactivity of Fe₃(CO)₁₂ with bridging ligands, particularly those containing sulfur, is the fragmentation of the triiron cluster into more stable diiron complexes. nih.gov This transformation is a dominant pathway in reactions with thiols and thioesters. ias.ac.inrsc.orgresearchgate.net

The reaction with thiols is a key route to [Fe₂(μ-SR)₂(CO)₆] complexes, which are studied as mimics for the active site of [FeFe]-hydrogenase enzymes. wikipedia.orgnih.gov Mechanistic studies indicate that for bulky thiols, the reaction proceeds through detectable triiron intermediates like [Fe₃(μ-SR)(μ-H)(CO)₉], which subsequently transform into the diiron product. nih.gov The reaction of pyridinyl thioesters with Fe₃(CO)₁₂ also yields various diiron carbonyl complexes, with the specific products depending on the ligand structure. rsc.orgresearchgate.net These fragmentation reactions highlight the ability of the incoming ligand to stabilize smaller iron carbonyl fragments, driving the breakdown of the parent cluster.

Reactant(s)Key TransformationProduct TypeReference
Pyridinyl thioestersC–S and/or C–C bond cleavage, Fe₃ → Fe₂ fragmentationDiiron pentacarbonyl and hexacarbonyl complexes rsc.orgresearchgate.net
Cyclic thioestersC–S bond cleavage, Fe₃ → Fe₂ fragmentation[Fe₂(μ-S₂C₂H₄)(CO)₆] and other diiron complexes ias.ac.in
Thiols (RSH)Oxidative addition, Fe₃ → Fe₂ fragmentation[Fe₂(μ-SR)₂(CO)₆] wikipedia.orgnih.gov
Propargyl alcoholsC–C bond cleavage, metal fragment condensationPentanuclear iron acetylide complexes researchgate.netrsc.org

This compound can undergo disproportionation, where it is converted into other iron carbonyl species of different nuclearity or oxidation state. A classic example is the thermal decomposition of Fe₃(CO)₁₂, which can yield the higher nuclearity carbide cluster [Fe₅(CO)₁₅C]. wikipedia.orgmultiscreensite.comchemeurope.com This reaction involves the disproportionation of a carbonyl ligand into carbon dioxide and an interstitial carbide atom. multiscreensite.com

Disproportionation can also be induced chemically. In methanol, Fe₃(CO)₁₂ reacts to produce iron pentacarbonyl, [Fe(CO)₅], and an anionic cluster complex. gacbe.ac.in In some reactions with phosphine ligands, the Fe₃(CO)₁₂ cluster can disproportionate into Fe₃-carbide anions and a phosphine-supported Fe(II) cation. semanticscholar.orgrsc.org These reactions demonstrate the fluxional nature of the iron carbonyl system and its accessibility to various cluster frameworks.

Reaction with Organic Substrates and Reactivity Studies

Reactions with Thiobenzophenone (B74592) and 9H-thioxanthene-9-thione

The reactivity of this compound with aromatic thioketones, specifically thiobenzophenone and 9H-thioxanthene-9-thione, has been investigated under various conditions, revealing pathways to novel iron-sulfur clusters. researchgate.netresearchgate.net The nature of the products formed is highly dependent on the molar ratio of the reactants.

When this compound is reacted with either thiobenzophenone or 9H-thioxanthene-9-thione in a 1:1 molar ratio, the major products are ortho-metallated diiron complexes. uop.edu.jo For thiobenzophenone, the reaction yields [Fe₂(CO)₆{μ,κ,S,SCH(C₆H₅)C₆H₄-η²}]. uop.edu.jo A similar reaction with 9H-thioxanthene-9-thione produces [Fe₂(CO)₆{μ,κ,S,SCH(C₆H₄)–S–C₆H₃-η²}]. uop.edu.jo

In contrast, when an excess of the thioketone is used, the reaction with this compound affords complexes that are considered bio-inspired models for the active site of [FeFe]-hydrogenase. uop.edu.jo The reaction with excess thiobenzophenone leads to the formation of [Fe₂(CO)₆{μ-SCH(C₆H₅)C₆H₄S-μ}] and [Fe₂(CO)₆{μ-SC(C₆H₅)₂S-μ}]. uop.edu.jo From this reaction, a tetranuclear complex, [{Fe₂(CO)₆{μ-SCH(C₆H₅)₂}}₂(μ₄-S)], has also been isolated. uop.edu.jo Similarly, reacting this compound with an excess of 9H-thioxanthene-9-thione yields [Fe₂(CO)₆{μ-SCH(C₆H₄)–S–C₆H₃S-μ}] and [Fe₂(CO)₆{μ-SC(C₆H₄–S–C₆H₄)S-μ}]. uop.edu.jo These complexes have demonstrated the capability to catalyze the reduction of protons to molecular hydrogen. uop.edu.jo

Table 1: Products from the Reaction of Fe₃(CO)₁₂ with Aromatic Thioketones

ThioketoneMolar Ratio (Fe₃(CO)₁₂ : Thioketone)Major Products
Thiobenzophenone1:1[Fe₂(CO)₆{μ,κ,S,SCH(C₆H₅)C₆H₄-η²}] uop.edu.jo
Thiobenzophenone1:excess[Fe₂(CO)₆{μ-SCH(C₆H₅)C₆H₄S-μ}] uop.edu.jo [Fe₂(CO)₆{μ-SC(C₆H₅)₂S-μ}] uop.edu.jo [{Fe₂(CO)₆{μ-SCH(C₆H₅)₂}}₂(μ₄-S)] uop.edu.jo
9H-thioxanthene-9-thione1:1[Fe₂(CO)₆{μ,κ,S,SCH(C₆H₄)–S–C₆H₃-η²}] uop.edu.jo
9H-thioxanthene-9-thione1:excess[Fe₂(CO)₆{μ-SCH(C₆H₄)–S–C₆H₃S-μ}] uop.edu.jo [Fe₂(CO)₆{μ-SC(C₆H₄–S–C₆H₄)S-μ}] uop.edu.jo

Reactions with Cyclic Thioesters

Mechanistic studies on the reaction of this compound with cyclic thioesters have demonstrated that C-S bond cleavage is a predominant reaction pathway. ias.ac.inias.ac.in Research involving three cyclic thioesters with the general formula “−SCH₂CH₂SCO(CH₂)n−” (designated L1, L2, and L3 for n=0, 1, and 2, respectively) shows that the reaction outcomes are dependent on the ring size of the thioester ligand. ias.ac.inias.ac.in

Heating a solution of this compound and any of the three thioester ligands (L1, L2, or L3) in tetrahydrofuran (B95107) results in the formation of the known diiron complex, [Fe₂(μ-S₂C₂H₄)(CO)₆]. ias.ac.in The consistent formation of this product indicates that the cleavage of a C-S bond to generate a “SCH₂CH₂S” fragment is a common mechanistic pathway for all three ligands. ias.ac.inias.ac.in

For the smallest cyclic thioester, L1, the diiron complex [Fe₂(μ-S₂C₂H₄)(CO)₆] was the only isolable product. ias.ac.in However, as the ring size of the cyclic thioester increases, other bond cleavage pathways become involved. ias.ac.inias.ac.in In the case of ligand L2, a new diiron complex, [Fe₂{μ-SC₂H₄(SCH₂)- κ}(CO)₆], was isolated in a significant yield (38%). ias.ac.in The reaction with the largest ligand, L3, yielded an additional, unidentified iron carbonyl product along with the common diiron complex. ias.ac.inias.ac.in Although this unknown product was unstable and obtained in low yield, its infrared spectrum and decomposition into [Fe₂(μ-S₂C₂H₄)(CO)₆] suggested it might be a cluster with a higher nuclearity. ias.ac.inias.ac.in

Table 2: Reaction Products of Fe₃(CO)₁₂ with Cyclic Thioesters

Ligand DesignationStructure Parameter (n)Reaction Products
L10[Fe₂(μ-S₂C₂H₄)(CO)₆] ias.ac.in
L21[Fe₂(μ-S₂C₂H₄)(CO)₆] ias.ac.in [Fe₂{μ-SC₂H₄(SCH₂)- κ}(CO)₆] ias.ac.in
L32[Fe₂(μ-S₂C₂H₄)(CO)₆] ias.ac.in Unknown higher nuclearity iron carbonyl cluster ias.ac.inias.ac.in

Activation of Small Molecules (e.g., CO, Methanol)

This compound serves as a significant agent in the activation of small molecules, a characteristic rooted in its unique molecular structure. The cluster consists of a triangle of iron atoms with ten terminal and two bridging carbonyl (CO) ligands, resulting in C₂ᵥ symmetry. wikipedia.org This arrangement, which differs from the D₃h symmetry of its ruthenium and osmium analogs, lowers the activation energy for ligand substitution, thereby enhancing its reactivity.

Activation of Carbon Monoxide (CO): The two bridging carbonyl ligands in this compound are labile, and the molecule is fluxional in solution, which facilitates the substitution of CO ligands. wikipedia.orgtum.de This property is fundamental to its application in catalysis, particularly in carbonylation reactions like the oxo process, where CO is incorporated into organic substrates. wikipedia.org Furthermore, mechanistic studies involving the electrochemical reduction of carbon monoxide to methanol have been performed using a platinum electrode modified with iron-cyanide complexes. rsc.org In these systems, it was determined that the reduction of CO proceeds through a methyl formate (B1220265) intermediate, suggesting a mechanism where CO coordinates to the metal center in this form. rsc.org

Activation of Methanol: this compound is known to undergo substitution reactions with alcohols like methanol. scribd.com In catalytic systems designed for the conversion of CO to methanol, primary alcohols play a crucial role as activators in conjunction with iron(II) and iron(III) complexes. rsc.org The mechanism involves the formation of methyl formate as a key intermediate, which indicates that the alcohol activates the reaction by first reacting with CO before the species coordinates to the metal catalyst for reduction. rsc.org The energy of activation for methanol formation in such systems has been found to be in the range of 2.9–5.8 kcal mol⁻¹. rsc.org

Advanced Spectroscopic and Computational Characterization of Triiron Dodecacarbonyl and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

A variety of spectroscopic methods have been employed to probe the molecular structure and electronic properties of triiron dodecacarbonyl and its substituted analogues.

In the case of Fe₃(CO)₁₂, the FTIR spectrum provides key insights into its structure. The presence of absorption bands in the region of 1700–1800 cm⁻¹ is indicative of bridging carbonyl ligands. aip.org In solution, the FTIR spectrum of Fe₃(CO)₁₂ shows characteristic peaks for both terminal and bridging CO ligands, which has been instrumental in confirming its C₂ᵥ symmetry. aip.orgwikipedia.orgchemeurope.com For example, a study of Fe₃(CO)₁₂ in a DDA/ODE mixture showed a distinct FTIR spectrum for the [HFe₃(CO)₁₁]⁻ cluster. researchgate.net The comparison of FTIR spectra of Fe₃(CO)₁₂ and its phosphine-substituted derivatives reveals shifts in the CO stretching vibrations, providing information about the electronic effects of the substituent ligands. tum.de For instance, in phosphine-substituted diiron carbonyl complexes derived from Fe₃(CO)₁₂, the asymmetric bridging linkages lead to increased multiplicity in the infrared spectrum in the CO absorption region. researchgate.net

Interactive Table: Representative FTIR Data for this compound and Derivatives

Compound Medium ν(CO) (cm⁻¹) Reference
Fe₃(CO)₁₂ THF Solution 2048 aip.org
Fe₃S₂(CO)₇(dppm) CH₂Cl₂ Solution 2070-2080 (range) nih.gov
Fe₃S₂(CO)₇(dppf) CH₂Cl₂ Solution 2070-2080 (range) nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable technique for the characterization of this compound and its derivatives.

¹³C NMR Spectroscopy: Due to the low natural abundance of the ¹³C isotope, obtaining ¹³C NMR spectra for metal carbonyls can be challenging but provides direct information about the carbonyl ligands. pressbooks.pub In solution, Fe₃(CO)₁₂ exhibits fluxional behavior, leading to the equivalence of all twelve CO groups on the ¹³C NMR timescale, resulting in a single resonance. wikipedia.org This dynamic process involves the rapid exchange between bridging and terminal carbonyl ligands. kahedu.edu.in For derivatives, such as those formed from the reaction of Fe₃(CO)₁₂ with cyclic thioesters, ¹³C NMR is used for full characterization. ias.ac.in

¹H NMR Spectroscopy: While Fe₃(CO)₁₂ itself does not have protons, ¹H NMR is crucial for characterizing its derivatives that contain organic ligands. For example, in the study of diiron carbonyl complexes derived from the reaction of Fe₃(CO)₁₂ with pyridinyl thioesters, ¹H NMR was used for full characterization of the products. researchgate.netias.ac.in

³¹P NMR Spectroscopy: For phosphine-substituted derivatives of this compound, ³¹P NMR spectroscopy is particularly informative. The chemical shift of the phosphorus nucleus is sensitive to the coordination environment and the nature of the metal-phosphorus bond. uio.no For instance, the reaction of Fe₃(CO)₁₂ with triphenylphosphine (B44618) yields products that can be characterized by ³¹P NMR. rsc.org In the case of phosphine-bridged iron-sulfur clusters derived from Fe₃(CO)₁₂, a sharp singlet in the ³¹P NMR spectrum confirms the bidentate coordination of the bisphosphine ligand. nih.gov The chemical shifts in these derivatives are influenced by the σ-donating properties of the ligands. uio.no

Interactive Table: Selected NMR Data for this compound Derivatives

Compound Nucleus Solvent Chemical Shift (δ, ppm) Reference
Toluene (B28343) (example for ¹³C) ¹³C Not specified 5 distinct signals pressbooks.pub
[Fe₂(μ-S₂C₂H₄)(CO)₆] ¹H CDCl₃ 3.58, 3.08, 2.76, 2.13 ias.ac.in
[Fe₂(μ-S₂C₂H₄)(CO)₆] ¹³C CDCl₃ 197.5, 43.8, 40.8, 28.7, 27.9 ias.ac.in
Fe₃S₂(CO)₇(dppm) ³¹P CDCl₃ 75.4 nih.gov

X-ray single crystal diffraction provides the most definitive structural information for crystalline compounds. The elucidation of the solid-state structure of Fe₃(CO)₁₂ was challenging due to the disorder of the carbonyl ligands in the crystal. wikipedia.orgchemeurope.com However, low-temperature X-ray diffraction studies have confirmed that in the solid state, the molecule possesses C₂ᵥ symmetry, with ten terminal and two bridging CO ligands spanning one Fe-Fe edge. wikipedia.orgacs.org This technique has also been essential in determining the structures of numerous derivatives of this compound, including diiron complexes formed from reactions with pyridinyl thioesters and cyclic thioesters. researchgate.netias.ac.inrsc.orgresearchgate.net For example, the structure of the radical anion [Fe₃(CO)₁₁]˙⁻ was characterized by single-crystal X-ray diffraction. acs.org

Mössbauer spectroscopy is a technique that is particularly sensitive to the local chemical environment of iron nuclei. osti.gov It was early Mössbauer spectroscopic measurements that provided the first strong evidence for the C₂ᵥ structure of Fe₃(CO)₁₂. wikipedia.orgchemeurope.com The spectrum revealed two distinct quadrupole doublets with similar isomer shifts but significantly different quadrupole coupling constants (1.13 and 0.13 mm s⁻¹). wikipedia.org This indicated the presence of two different iron environments in the molecule, consistent with one unique iron atom and two equivalent iron atoms bridged by carbonyl ligands. wikipedia.orgosti.gov This technique has also been applied to study related iron carbonyl clusters, providing insights into the oxidation states and bonding of the iron centers. acs.orgnih.gov

X-ray Single Crystal Diffraction Analysis

Computational Chemistry and Density Functional Theory (DFT) Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for complementing experimental data and providing deeper insights into the electronic structure, bonding, and reactivity of this compound and its derivatives. acs.org DFT calculations can be used to predict spectroscopic properties, such as vibrational frequencies, which can then be compared with experimental FTIR data. researchgate.net

One of the significant applications of DFT in the study of this compound chemistry is the elucidation of reaction mechanisms, particularly those involving bond cleavage. For instance, DFT calculations have been employed to probe the possible mechanisms for C-S and C-C bond cleavages that occur during the reaction of Fe₃(CO)₁₂ with pyridinyl thioesters. researchgate.net These calculations help to delineate viable reaction pathways leading to the formation of the observed diiron carbonyl complexes. researchgate.net Similarly, DFT has been used to study the mechanisms of phosphorus-carbon bond cleavage in reactions with phosphine (B1218219) ligands. researchgate.net These computational studies can rationalize experimental observations and provide a detailed understanding of the energetic profiles of different reaction pathways, including the formation of intermediates and transition states involved in the condensation of metal fragments and the cleavage of C-C bonds in reactions with propargyl alcohols. rsc.org

Elucidation of Electronic Structures and Redox Properties

The electronic structure of this compound, Fe₃(CO)₁₂, is notable for its complexity, arising from the triangular arrangement of iron atoms and the presence of both terminal and bridging carbonyl ligands. wikipedia.org Early investigations into its structure were challenging but provided foundational insights. Mössbauer spectroscopy has been a particularly powerful tool, revealing the presence of two distinct iron environments in the solid state. wikipedia.orgionicviper.org The spectra show two quadrupole doublets with different coupling constants (1.13 and 0.13 mm s⁻¹), indicating one unique iron atom and a pair of equivalent iron atoms, which is consistent with the established C₂ᵥ symmetry of the molecule. wikipedia.orgionicviper.orgillinois.eduscribd.com

Computational studies, particularly using Density Functional Theory (DFT), have further illuminated the nature of bonding within the cluster. uni-muenchen.desemanticscholar.org These theoretical analyses have explored the existence and nature of the direct iron-iron bonds. uni-muenchen.desemanticscholar.org While the two iron atoms bridged by carbonyl ligands are also connected by a metal-metal bond, the other two Fe-Fe bonds in the triangle are unsupported by bridging ligands and are considered direct metal-metal interactions. semanticscholar.org High-energy-resolution fluorescence-detected (HERFD) X-ray absorption near-edge spectroscopy (XANES) has been employed to probe the unoccupied molecular orbitals, providing experimental evidence that can distinguish between different types of iron-iron interactions in carbonyl complexes. semanticscholar.org For Fe₃(CO)₁₂, the pre-edge features in the XANES spectra are sensitive to the electronic structure and can be correlated with the geometric environment of the iron centers. semanticscholar.org

The redox properties of Fe₃(CO)₁₂ and its derivatives are of significant interest, especially in the context of catalysis. Cyclic voltammetry studies have been used to investigate the electron-transfer processes of these clusters. The reduction of Fe₃(CO)₁₂ can lead to the formation of lower nuclearity iron carbonyl clusters. Derivatives of this compound, particularly those designed as mimics for the active site of [FeFe]-hydrogenases, have been extensively studied for their electrochemical behavior. nih.govresearchgate.netias.ac.in For example, sulfur-containing derivatives often exhibit catalytic activity for proton reduction. nih.govresearchgate.netias.ac.inuop.edu.jo The reduction potentials of these mimics are influenced by the nature of the substituting ligands. nih.govuop.edu.jo

In many biomimetic derivatives, electrochemical studies show that reduction processes are often localized on the diiron core, which is a key feature for their catalytic function in proton reduction. researchgate.net The addition of proton sources, such as acids, to solutions of these derivatives often leads to catalytic currents in their cyclic voltammograms, indicating the production of hydrogen. nih.govresearchgate.netias.ac.inuop.edu.jo

Table 1: Selected Spectroscopic and Electrochemical Data for this compound and its Derivatives

Compound/DerivativeTechniqueKey FindingReference(s)
Fe₃(CO)₁₂ Mössbauer SpectroscopyTwo quadrupole doublets (coupling constants: 1.13 and 0.13 mm s⁻¹), indicating two distinct iron environments (2:1 ratio). wikipedia.org
Fe₃(CO)₁₂ XANESPre-edge peaks provide a signature for the different types of Fe-Fe interactions within the cluster. semanticscholar.org
Fe₃S₂(CO)₇(dppm) Cyclic VoltammetryQuasireversible one-electron reduction at –1.60 V (vs Fc⁺/Fc) in CH₂Cl₂. Reversible one-electron reduction at –1.43 V in acetonitrile. nih.gov
[Fe₂(μ-pdt)(CO)₄(CN)₂]²⁻ (Hydrogenase Mimic)Cyclic VoltammetryDemonstrates catalytic proton reduction in the presence of a Lewis acid (BCF). diva-portal.org
[Fe₃(C₇H₆N₂)(μ₃-S)₂(CO)₈] (Hydrogenase Mimic)Cyclic VoltammetryCatalyzes the reduction of trifluoroacetic acid to H₂ at -1.68 V vs. Fc/Fc⁺. ias.ac.in

Fluxional Behavior and Conformational Dynamics

A hallmark of this compound's character is its fluxionality, particularly in solution. wikipedia.org While the solid-state structure shows multiple distinct carbonyl environments, ¹³C NMR spectroscopy of Fe₃(CO)₁₂ in solution reveals only a single sharp resonance down to low temperatures, indicating that all twelve carbonyl ligands are rapidly interchanging on the NMR timescale. wikipedia.orgmultiscreensite.comtum.de This dynamic behavior has been the subject of extensive debate and investigation, with several mechanisms proposed to explain the low-energy exchange process. tum.deacs.orgsci-hub.seuvic.capsu.edu

One of the most cited explanations is the "merry-go-round" mechanism. sci-hub.seuvic.ca This process involves a localized, concerted rotation of a group of carbonyl ligands around a portion of the iron triangle, effectively scrambling their positions. sci-hub.se Computational and experimental studies on derivatives of Fe₃(CO)₁₂ have provided support for this mechanism, with determined activation energies generally around 40 kJ mol⁻¹. sci-hub.seresearchgate.net

Other proposed mechanisms include a libration (or rocking motion) of the entire Fe₃ triangle within a relatively fixed icosahedral-like cage of the twelve carbonyl ligands. acs.orgpsu.edu This model also accounts for the rapid interchange of bridging and terminal carbonyl groups. acs.orgpsu.edu The debate often centers on the subtle geometric differences of the proposed transition states or intermediates, which are experimentally difficult to distinguish. acs.org For substituted derivatives, such as [Fe₃(CO)₁₀(dppe)], the fluxional processes can be broken down into distinct steps with different energy barriers, such as the merry-go-round exchange and the inversion of the non-planar phosphine ligand. sci-hub.seresearchgate.net The substitution of CO ligands can block or alter the pathways of fluxionality, allowing for more detailed study of the individual dynamic steps. sci-hub.se

More recent studies using variable-temperature X-ray diffraction have provided direct evidence that the disorder observed in crystals of Fe₃(CO)₁₂ at room temperature is dynamic in nature. acs.org These studies revealed a phase transition at approximately 210 K to a more ordered structure, confirming that the molecule undergoes significant thermal motion in the solid state that is consistent with the proposed fluxional mechanisms. acs.org

Table 2: Energy Barriers for Fluxional Processes in this compound and Derivatives

Compound/ProcessMethodActivation Energy (ΔG‡)DescriptionReference(s)
[Fe₃(CO)₁₂] (General CO Scrambling)NMR Spectroscopy~40 kJ mol⁻¹Lowest energy pathway is the merry-go-round mechanism. sci-hub.se
[Fe₃(CO)₁₂] (Concerted bridge-opening/closing)NMR Spectroscopy<20 kJ mol⁻¹Very low-temperature process, often too fast for NMR timescale unless blocked by ligand substitution. sci-hub.se
[Fe₃(CO)₁₀(dppe)] (Merry-go-round)¹³C NMR43.4 ± 0.5 kJ mol⁻¹Exchange of carbonyls on the bridged iron atoms with the axial ones. researchgate.net
[Fe₃(CO)₁₀(dppe)] (dppe ligand inversion)¹³C NMR48.4 ± 0.5 kJ mol⁻¹Inversion of the non-planar bis(diphenylphosphino)ethane ligand. researchgate.net

Investigation of Catalytic Cycles and Transition States

This compound serves as a versatile pre-catalyst for a variety of organic transformations, with its catalytic activity stemming from its ability to generate coordinatively unsaturated and highly reactive iron carbonyl fragments. lookchem.com One prominent application is in hydrosilylation reactions, such as the reduction of esters to ethers. lookchem.commdpi.com In these reactions, Fe₃(CO)₁₂ is proposed to undergo thermolysis to generate the Fe(CO)₃ fragment, which is believed to be the active catalytic species. lookchem.com A proposed catalytic cycle for ester hydrosilylation involves the oxidative addition of a silane (B1218182) (like tetramethyldisiloxane, TMDS) to the iron center, forming a disilaferracyclic intermediate. lookchem.comnottingham.ac.uk This is followed by the hydrosilylation of the ester's carbonyl group and subsequent reductive elimination to yield the ether product and a siloxane byproduct. lookchem.com

Derivatives of this compound, especially those containing sulfur and phosphorus ligands, have been extensively developed as structural and functional mimics of the H-cluster found in [FeFe]-hydrogenase enzymes. researchgate.netias.ac.inuop.edu.jomdpi.com These synthetic models are investigated for their ability to catalyze the electrochemical reduction of protons to molecular hydrogen (H₂). researchgate.netias.ac.inuop.edu.jo Cyclic voltammetry is a key technique used to probe the catalytic cycles. In the presence of a proton source, the reduction of these complexes often triggers a catalytic current, signifying H₂ evolution. researchgate.netias.ac.inuop.edu.jo

The proposed catalytic mechanisms for these hydrogenase mimics typically involve the protonation of the reduced diiron core to form a hydride intermediate. diva-portal.orgdb-thueringen.de Depending on the applied potential and the nature of the acid, the cycle can proceed through various iron oxidation states, including Fe(I)Fe(I), Fe(I)Fe(II), and Fe(II)Fe(II) species. diva-portal.org Spectroscopic techniques combined with computational studies are crucial for identifying the plausible intermediates, such as bridging hydrides, and for understanding the electronic changes that occur throughout the catalytic cycle. diva-portal.orgdb-thueringen.de For instance, in some systems, it is proposed that a bridging hydride species is formed upon protonation, which then follows specific pathways to release H₂ gas. diva-portal.orgdb-thueringen.de

Catalytic Applications of Triiron Dodecacarbonyl and Derived Species

Homogeneous Catalysis

Triiron dodecacarbonyl and its derivatives are effective homogeneous catalysts for several important chemical reactions, operating in the same phase as the reactants. tum.deosti.gov The cluster's utility in this domain is often linked to its ability to form coordinatively unsaturated and highly reactive species, either thermally or photochemically. escholarship.orgresearchgate.net

A significant application of this compound is in the catalytic hydroboration of esters, a challenging transformation that it facilitates with high selectivity. In a notable advancement, Fe₃(CO)₁₂ was employed for the selective reduction of esters to ethers using 1,1,3,3-tetramethyldisiloxane (B107390) (TMDS) as the reducing agent. mdpi.comresearchgate.net This methodology demonstrates a broad substrate scope, successfully converting various aryl and aliphatic esters. mdpi.com For instance, aryl esters generally show good activity, with yields ranging from 70-85%, while aliphatic esters are reduced with yields of 60-73%. mdpi.com The reaction is even applicable to complex molecules like cholesteryl nonanoate, which is used in the cosmetics industry. mdpi.comresearchgate.net This catalytic approach represents a valuable alternative to traditional methods of ether synthesis. mdpi.com

Table 1: Iron-Catalyzed Hydrosilylation of Esters to Ethers General reaction conditions involve the use of Fe₃(CO)₁₂ as a precatalyst and a silane (B1218182) reducing agent.

Substrate TypeProduct TypeActivity/YieldReference
Aryl EstersAryl EthersGood (70-85%) mdpi.com
Aliphatic EstersAliphatic EthersGood (60-73%) mdpi.com
Alicyclic EstersAlicyclic EthersModerate (50%) mdpi.com
Cholesteryl NonanoateCholesteryl EtherSuccessful Conversion mdpi.comresearchgate.net

This compound also catalyzes the hydrosilylation of alkenes, a fundamental process for the production of organosilicon compounds such as silanes and silicones. This reaction involves the addition of a silicon-hydride bond across a carbon-carbon double bond. The thermolytic decomposition of Fe₃(CO)₁₂ can generate the active catalytic species for these transformations. nottingham.ac.uk The catalytic system can be used to reduce various functional groups, and research has demonstrated its efficiency in promoting hydrosilylation reactions that are crucial for various industrial applications.

Iron carbonyl complexes derived from this compound are effective catalysts for the hydrogenation of ketones. tum.de Specifically, iron carbonyl phosphine (B1218219) clusters have been synthesized from Fe₃(CO)₁₂ and examined for their catalytic properties in the transfer hydrogenation of ketones, using 2-propanol as the hydrogen source. tum.de These homogeneous catalysts have shown high conversion and selectivity in the reduction of a range of different ketones. tum.de Mechanistic studies suggest that the reaction proceeds via a monohydride pathway. tum.de Furthermore, iron carbonyls, including Fe₃(CO)₁₂, have been used in the phase-transfer-catalyzed transfer hydrogenation of ketones. acs.org

This compound, particularly when activated by light, serves as an efficient catalyst for the isomerization of alkenes. escholarship.org This process involves the migration of carbon-carbon double bonds. researchgate.net Photochemical isomerization of unsaturated alcohols, ethers, and esters to their corresponding saturated carbonyl compounds, enol ethers, and enol esters can be achieved in the presence of catalytic amounts of Fe₃(CO)₁₂. researchgate.net The active species in these catalyses is believed to be the Fe(CO)₃ moiety. researchgate.net Research has shown that using this compound as a catalyst can lead to efficient isomerization over multiple carbon-carbon bonds. escholarship.org

A significant area of research involves the use of this compound and its derivatives as bioinspired models, or mimics, of the active sites of hydrogenase enzymes. mdpi.com These enzymes are nature's highly efficient catalysts for hydrogen production and consumption. mdpi.comnih.gov Synthetic mimics derived from Fe₃(CO)₁₂ are studied for their potential in the catalytic production of hydrogen from protons, a key process for future clean energy technologies. mdpi.comnih.gov

This compound reacts with various ligands, such as thiols, disulfides, and phosphines, to form diiron and triiron clusters that model the [FeFe]-hydrogenase active site. wikipedia.orgnih.gov For example, reactions with thiols and disulfides produce thiolate-bridged complexes, while reactions with α,β-unsaturated aromatic thioketones can yield novel [FeFe]-hydrogenase mimics with a [2Fe2S] core. wikipedia.orgmdpi.com These synthetic complexes can catalyze the reduction of protons to molecular hydrogen, as demonstrated by electrochemical studies. nih.govnih.gov For instance, certain diiron complexes derived from Fe₃(CO)₁₂ have been shown to electrocatalytically reduce protons from acetic acid. nih.gov

The introduction of bisphosphine (diphosphine) ligands into iron carbonyl clusters derived from Fe₃(CO)₁₂ plays a crucial role in tuning their catalytic activity for proton reduction. nih.gov The substitution of two carbonyl ligands in a cluster like Fe₃(μ₃-S)₂(CO)₉ with a bidentate phosphine ligand can significantly impact the electronic properties and reactivity of the complex. nih.gov

Air- and moisture-stable iron-sulfur carbonyl clusters, such as Fe₃S₂(CO)₇(dppm) and Fe₃S₂(CO)₇(dppf), have been prepared from this compound. nih.gov These bisphosphine-bridged clusters have demonstrated catalytic reactivity for proton reduction at low overpotentials. nih.gov The methylene-bridged derivative, Fe₃S₂(CO)₇(dppm), was the first of its class to be tested for this catalytic activity. nih.gov Electrochemical studies on these complexes show that they can effectively catalyze the reduction of protons to H₂. nih.govresearchgate.net The presence of the bisphosphine ligand is key to the stability and catalytic function of these hydrogenase mimics. nih.gov

Table 2: Electrochemical Data for Proton Reduction by a Bisphosphine-Bridged Iron-Sulfur Cluster Data obtained from cyclic voltammetry studies of Fe₃S₂(CO)₇(dppm) in the presence of trifluoroacetic acid (TFA) as a proton source.

SolventHalf-Peak Potential of Catalytic Wave (vs Fc⁺/Fc)Reference
Acetonitrile-1.37 V nih.gov
Dichloromethane-1.48 V nih.gov

Proton Reduction and Hydrogenase Mimics

Electrochemical Studies of Proton Reduction (Cyclic Voltammetry)

The electrochemical behavior of this compound derivatives, particularly those analogous to the active site of [FeFe]-hydrogenases, has been extensively studied using cyclic voltammetry (CV) to assess their potential as catalysts for proton reduction (hydrogen evolution). These studies typically involve monitoring the redox processes of the cluster in a non-aqueous solvent and then observing the changes upon the addition of a proton source, such as acetic acid (AcOH) or trifluoroacetic acid (TFA).

In the absence of an acid, these iron clusters display one or more reversible or quasi-reversible reduction waves, corresponding to the formation of anionic species. For instance, a dppm-functionalized triiron carbonyl sulfur cluster shows a quasi-reversible one-electron reduction at -1.60 V (vs. Fc+/Fc) in CH₂Cl₂ and a reversible reduction at -1.43 V in acetonitrile. nih.gov The parent complex, [Fe₃S₂(CO)₉], exhibits these reductions at more positive potentials, -1.03 V and -0.94 V in the respective solvents. nih.gov

Upon introducing a proton source, the cyclic voltammogram changes dramatically. The reduction wave often becomes irreversible, and the cathodic peak current increases significantly, which is indicative of an electrocatalytic process where the reduced cluster transfers electrons to protons, generating hydrogen gas and regenerating the catalyst for another cycle. nih.govacademie-sciences.fr For example, with the addition of trifluoroacetic acid, the first reduction wave of a dppm-functionalized triiron sulfur cluster becomes irreversible, and a catalytic peak current is observed, signaling hydrogen production. nih.gov Similarly, diiron models derived from this compound show a linear increase in the second reduction event's current with increasing acid concentration, implying that electrocatalysis occurs at this potential. academie-sciences.fr

Studies on various mimics have demonstrated that both the first and second reduction potentials can be catalytically active for H₂ evolution. mdpi.comnih.gov The efficiency and the potential at which catalysis occurs can be finely tuned by modifying the ligand environment around the iron core.

Table 1: Comparative Reduction Potentials of [FeFe]-Hydrogenase Mimics

CompoundSolventE₁/₂ (V vs. Fc⁺/Fc)Behavior with AcidCitation
[Fe₃S₂(CO)₇(dppm)]CH₂Cl₂-1.60Catalytic current with TFA nih.gov
[Fe₃S₂(CO)₇(dppm)]Acetonitrile-1.43Catalytic current with TFA nih.gov
[Fe₂(μ-SPh)₂(CO)₆]CH₂Cl₂-1.55 (Epc)Catalytic current with AcOH academie-sciences.fr
Ferrocenyl-thienyl linked diiron complex (2)CH₂Cl₂-1.47, -1.78Catalytic current with AcOH mdpi.com
Ferrocenyl-thienyl linked diiron complex (3)CH₂Cl₂-1.49Catalytic current with AcOH mdpi.com

Note: Epc refers to the cathodic peak potential for an irreversible process.

Tuning Overpotentials via Chalcogenide Analogues

A key strategy for optimizing the efficiency of molecular electrocatalysts is the tuning of their reduction potentials to minimize the overpotential required for a given reaction. In the context of proton reduction by triiron carbonyl clusters, replacing the sulfur atoms in the core with heavier chalcogenide analogues (selenium and tellurium) has proven to be an effective method for modulating electronic properties and catalytic activity. nih.govresearchgate.net

Electrochemical studies have shown a clear trend: the reduction potentials of [Fe₃(CO)₉(μ₃-E)₂] clusters become progressively more positive as the chalcogen (E) becomes heavier (S < Se < Te). nih.govresearchgate.net This means that the tellurium-capped clusters are easier to reduce than their sulfur and selenium counterparts. Consequently, the catalytic overpotential for proton reduction is lowered. researchgate.net

Water-Gas Shift Reaction

This compound is a known precursor for active catalysts in the water-gas shift reaction (WGSR: CO + H₂O ⇌ CO₂ + H₂). This industrially vital reaction is used to produce high-purity hydrogen and to adjust the H₂/CO ratio in syngas for processes like Fischer-Tropsch synthesis. uvic.cawikipedia.org

While Fe₃(CO)₁₂ itself can be used, the active catalytic species in homogeneous systems are often anionic hydrido-carbonyl clusters derived from it. uvic.ca For example, in alkaline solutions, iron carbonyls can form species like the [HFe₃(CO)₁₁]⁻ anion. This species is believed to be a key player in the catalytic cycle, facilitating the conversion of carbon monoxide and water to carbon dioxide and hydrogen. uvic.ca The ability of metal carbonyls to act as catalysts for the WGSR is a crucial aspect of their application in organic synthesis, where the CO/H₂O mixture can be used as an in-situ source of reducing equivalents for reactions like hydroformylation. uvic.caresearchgate.net

Heterogeneous Catalysis and Supported Systems

Beyond its applications in homogeneous catalysis, this compound serves as a valuable molecular precursor for the synthesis of heterogeneous catalysts. By supporting the cluster on high-surface-area materials, highly dispersed and reactive catalytic sites can be generated, combining the high selectivity of molecular catalysts with the practical advantages of heterogeneous systems, such as ease of separation. uvic.catandfonline.com

Precursor for Active Sites on Supports (e.g., γ-Al₂O₃)

Gamma-alumina (γ-Al₂O₃) is a common support material used for preparing catalysts from this compound due to its high surface area. tum.deparsamiran.com The preparation involves impregnating the pre-treated support with a solution of Fe₃(CO)₁₂. The support is typically heated under vacuum to remove adsorbed water before impregnation. tum.de

Upon supporting the Fe₃(CO)₁₂ cluster, a surface adduct is formed. Subsequent thermal decomposition of the supported cluster leads to the formation of highly dispersed zerovalent iron nanoparticles covered with dissociated carbon monoxide. acs.org These small metallic clusters are the active sites for various catalytic reactions. Studies using Mössbauer and infrared spectroscopy have been employed to characterize the species formed on the support surface after impregnation and decomposition. acs.org The maximum amount of Fe₃(CO)₁₂ that can be effectively chemisorbed on γ-Al₂O₃ is reported to be around 2.0 percent by weight. tum.de These supported iron catalysts have been evaluated for their performance in reactions such as the hydrogenation of ketones. tum.de

Electrochemical Properties and Redox Chemistry

Reduction and Oxidation Processes of Iron Centers

The iron centers in triiron dodecacarbonyl, formally in the zero oxidation state, are redox-active. The cluster can undergo both reduction and oxidation reactions, leading to various anionic or cationic species, or fragmentation into lower nuclearity clusters.

Reduction: The reduction of this compound and related clusters is a key step in many of their catalytic applications. Electrochemical studies show that these clusters can accept electrons at their metal cores. For instance, thiolate-capped triiron clusters, such as [Fe₃(CO)₉(μ₃-SR)(μ-H)], exhibit quasi-reversible one-electron reductions. researchgate.net The resulting radical anions can be intermediates in catalytic cycles. The reduction potential is significantly influenced by the nature of the substituents on the cluster. researchgate.net In some cases, reduction can lead to the cleavage of metal-metal bonds and the formation of lower nuclearity iron carbonyl species.

Oxidation: Oxidation of this compound can generate different iron carbonyl complexes. The oxidation process can be irreversible, often leading to structural rearrangement or decomposition of the cluster. researchgate.net For example, thiolate-capped triiron clusters show an irreversible oxidation wave at positive potentials. researchgate.net In more complex systems, such as triiron complexes featuring a ferrocenyl moiety, the oxidation can be localized at the ferrocene (B1249389) group, a reversible one-electron process, leaving the diiron core relatively unaffected. acs.org

The redox processes are often coupled with chemical steps, such as protonation. Studies on iron carbonyl clusters as hydrogen evolution electrocatalysts have shown that pH can play a critical role. acs.org For example, the butterfly-shaped cluster [Fe₄N(CO)₁₂]⁻ first undergoes a pH-independent reduction, followed by protonation events that lead to hydrogen generation. acs.org In contrast, the related cluster [Fe₄C(CO)₁₂]²⁻ undergoes proton-coupled electron transfer events. acs.org This highlights how the cluster's structure dictates its interaction with protons and electrons during redox events.

Influence of Ligand Environment on Redox Potentials

The ligand environment surrounding the triiron core has a profound impact on the redox potentials of the cluster. The electronic and steric properties of the ligands can stabilize or destabilize different oxidation states, thereby shifting the reduction and oxidation potentials.

The substitution of electron-donating ligands, such as phosphines, generally makes the metal center more electron-rich. This increased electron density makes the cluster easier to oxidize (lower oxidation potential) and harder to reduce (more negative reduction potential). nih.gov For example, in diiron complexes that model the active site of [FeFe]-hydrogenases, phosphine (B1218219) substitution increases the overpotential required for the catalytic reduction of protons to hydrogen. researchgate.net

The steric bulk of ligands can also influence redox properties. A study on thiolate-capped triiron clusters [Fe₃(CO)₉(μ₃-SR)(μ-H)] demonstrated that changing the alkyl group (R) from isopropyl (iPr) to the bulkier tert-butyl (tBu) had a significant effect on the reduction potential but less impact on the oxidation potential. researchgate.net

Table 1: Influence of Thiolate Ligand on Redox Potentials of [Fe₃(CO)₉(μ₃-SR)(μ-H)] Clusters. researchgate.net
Cluster (R group)Reduction Potential (E₁/₂ vs. Fc⁺/Fc)Oxidation Potential (E₁/₂ vs. Fc⁺/Fc)
Isopropyl (iPr)-1.24 V0.99 V
tert-Butyl (tBu)-1.40 V0.93 V

The introduction of redox-active ligands creates multi-centered redox systems. In a triiron complex containing a ferrocenyl aminocarbyne ligand, electrochemical studies revealed two distinct redox events: a reversible one-electron oxidation centered on the ferrocenyl moiety and a one-electron reduction occurring at the diiron core. acs.orgresearchgate.net This demonstrates how different parts of a complex can be independently redox-active, a feature that is crucial in designing multi-electron catalysts. acs.orgnih.gov The attachment of a phosphino-ferrocene ligand to a diiron carbonyl core was found to optimize the redox catalytic performance of the resulting mixed-valence triiron complex. acs.orgnih.gov

Electrochemistry of Bioinspired Models

This compound is a common starting material for the synthesis of clusters that mimic the active sites of iron-containing enzymes, such as [FeFe]-hydrogenases. researchgate.net The electrochemistry of these synthetic models provides insight into the mechanisms of biological hydrogen production and CO₂ reduction. acs.orgresearchgate.net

Diiron and triiron carbonyl complexes with dithiolate bridges, such as [Fe₂(μ-SR)₂(CO)₆], are extensively studied as mimics of the [FeFe]-hydrogenase active site. wikipedia.org Their electrochemical reduction is a critical step in the catalytic cycle for proton reduction to hydrogen. researchgate.netnih.gov The trinuclear iron-sulfur clusters Fe₃S₂(CO)₇(P-P) (where P-P is a bisphosphine ligand), prepared from Fe₃(CO)₁₂, demonstrate catalytic activity for proton reduction at low overpotentials. nih.gov

Similarly, iron carbonyl clusters have been investigated as electrocatalysts for the reduction of carbon dioxide to formate (B1220265). acs.orgunipd.it The butterfly-like cluster [Fe₄N(CO)₁₂]⁻, for example, can be electrochemically reduced to catalytically active species. acs.orgunipd.it The selectivity of these bioinspired catalysts for either proton reduction or CO₂ reduction can be tuned by modifying the ligand sphere, which alters the interaction of the catalytic intermediates with the substrates. acs.org The incorporation of a proton relay in the ligand structure can switch the selectivity from CO₂ reduction to H₂ production by controlling proton delivery to the active site. researchgate.net

The study of these bioinspired models, often involving techniques like cyclic voltammetry and spectroelectrochemistry, is crucial for understanding how the structure and electronic properties of the iron cluster core and its ligand environment dictate catalytic function and efficiency. researchgate.netresearchgate.net

Supramolecular Chemistry Involving Triiron Dodecacarbonyl

Metal-Ligand Directed Self-Assembly

Metal-ligand directed self-assembly is a powerful strategy that utilizes the predictable and directional nature of coordination bonds to construct discrete, well-defined supramolecular architectures. rsc.org In this context, triiron dodecacarbonyl can participate in self-assembly processes, often involving reactions with various organic ligands to form more complex structures.

The reaction of this compound with ligands such as bisphosphine derivatives is a key method for creating new functionalized trinuclear iron-sulfur clusters. nih.gov For instance, the air- and moisture-stable iron-sulfur carbonyl clusters Fe₃S₂(CO)₇(dppm) (where dppm is bis(diphenylphosphanyl)methane) and Fe₃S₂(CO)₇(dppf) (where dppf is 1,1′-bis(diphenylphosphanyl)ferrocene) have been synthesized from this compound. nih.gov These reactions can proceed through different synthetic routes, including the use of bisphosphine sulfide (B99878) derivatives as thionation agents. nih.gov The resulting clusters have been characterized by various spectroscopic methods and single-crystal X-ray diffraction, confirming their molecular structures. nih.gov

Furthermore, the interaction of this compound with cyclic thioester ligands leads to the cleavage of C-S bonds, initiated by the coordination of the sulfur atom to an iron atom. ias.ac.in This reactivity demonstrates how the iron cluster can direct the transformation of ligands, a fundamental aspect of constructing new supramolecular entities. The diversity of bond cleavages has been observed to increase with the ring size of the thioester ligand. ias.ac.in

Recent research has also explored the synthesis of dumbbell-shaped hybrid nanoparticles, specifically Au-Fe₃O₄, using this compound as a safer alternative to the highly toxic and volatile iron pentacarbonyl. researchgate.netresearchgate.net In this process, gold nanoparticles act as seeds for the thermal decomposition of Fe₃(CO)₁₂, leading to the self-assembly of heterodimer nanoparticles. researchgate.netresearchgate.net This method allows for control over the heterogeneous assembly between the gold and iron oxide domains. researchgate.net

Table 1: Examples of Metal-Ligand Directed Self-Assembly Involving this compound
PrecursorsLigand TypeResulting Supramolecular StructureKey FindingsReference
This compound, triphenylmethanethiol, bisphosphines (dppm, dppf)BisphosphineTrinuclear iron-sulfur clusters (Fe₃S₂(CO)₇(P-P))Formation of air- and moisture-stable clusters with potential as bioinspired hydrogenase models. nih.gov
This compound, cyclic thioester ligandsThioesterIron-containing complexesScission of C-S bonds initiated by coordination to the iron cluster. ias.ac.in
Gold (Au) nanoparticles, this compoundNanoparticle seedDumbbell-like Au-Fe₃O₄ heterodimer nanoparticlesA safer, efficient method for synthesizing hybrid nanoparticles with enhanced magneto-optical properties. researchgate.netresearchgate.net

Formation of Supramolecular Frameworks and Nanosheets

The self-assembly of molecular building blocks can lead to the formation of extended, ordered structures such as supramolecular frameworks and nanosheets. acs.org While direct reports on the formation of extensive frameworks and nanosheets solely from this compound are emerging, its derivatives and related systems demonstrate the potential of iron carbonyl clusters in constructing such materials.

For instance, the concept of using self-assembly to create nano- and microsized materials is well-established, with examples including metal-organic frameworks (MOFs) and structures built from cyclodextrins. acs.org In a related application, γ-cyclodextrin-based nanoparticles have been fabricated to entrap this compound for therapeutic purposes. nih.gov These nanoparticles self-assemble in aqueous solution and can encapsulate Fe₃(CO)₁₂ through hydrophobic interactions and potential host-guest interactions within the cyclodextrin (B1172386) rings. nih.gov This system highlights how supramolecular encapsulation can be used to handle and deliver reactive molecules like this compound.

The synthesis of Au-Fe₃O₄ heterodimer nanoparticles from this compound also points towards the creation of organized nanostructures. researchgate.net The self-assembly of these nanoparticles can lead to the formation of super-lattices, which are a form of supramolecular framework. researchgate.net The epitaxial growth of the Fe₃O₄ component onto the gold nanoparticle surface, suggested by the lattice match, enhances the stability of these heterodimer structures. researchgate.netresearchgate.net

Table 2: Research Findings on Supramolecular Structures Derived from or Incorporating this compound
SystemBuilding BlocksResulting StructureMethod of AssemblyKey CharacteristicsReference
Drug/Gas Delivery Systemγ-cyclodextrin (γCD), hyaluronic acid (HA), 3-(diethylamino)propylamine (B94944) (DEAP), this compound (FeCO)Self-assembled nanoparticles (γCD-(DEAP/HA) NPs) encapsulating FeCOSelf-assembly in aqueous solution driven by hydrophobic interactions and host-guest chemistry.pH-responsive release of entrapped molecules. nih.gov
Heterodimer NanoparticlesGold (Au) nanoparticles, this compoundDumbbell-like Au-Fe₃O₄ nanoparticles, potential for super-lattice formationThermal decomposition of Fe₃(CO)₁₂ onto Au seeds.Enhanced magneto-optical properties and stability through epitaxial growth. researchgate.netresearchgate.net

Historical Development of Triiron Dodecacarbonyl Research

Early Synthetic Endeavors

The synthesis of triiron dodecacarbonyl (Fe₃(CO)₁₂), a compound notable for its deep green color, has been a subject of chemical investigation for over a century. wikipedia.orgmultiscreensite.com It was one of the first metal carbonyl clusters to be synthesized. wikipedia.org Early methods often resulted in the occasional formation of Fe₃(CO)₁₂ through the thermal decomposition of iron pentacarbonyl (Fe(CO)₅). wikipedia.orgchemeurope.com However, these early approaches were often inefficient and provided low yields.

A significant figure in the history of metal carbonyl chemistry, Walter Hieber, along with his student, was instrumental in developing more systematic synthetic routes. wikipedia.orgnndb.comacs.org In 1930, Hieber and Becker synthesized Fe₃(CO)₁₂ based on freezing point depression studies in an iron pentacarbonyl solvent. usm.my Hieber's original method involved the oxidation of H₂Fe(CO)₄ with manganese dioxide. wikipedia.orgchemeurope.com While historically significant for the initial characterization of iron carbonyl clusters, this method was hampered by issues with stoichiometry and the formation of byproducts.

A more reliable and commonly used synthesis was later developed, which begins with the reaction of Fe(CO)₅ with a base, such as aqueous triethylamine. wikipedia.orgmultiscreensite.comchemeurope.com This reaction forms the hydrido cluster [HFe₃(CO)₁₁]⁻. wikipedia.orgchemeurope.com Subsequent oxidation of this intermediate with an acid yields this compound. wikipedia.orgmultiscreensite.comchemeurope.com It is important to note that the ultraviolet photolysis of Fe(CO)₅ produces diiron nonacarbonyl (Fe₂(CO)₉), not Fe₃(CO)₁₂. wikipedia.orgchemeurope.com

Over time, other synthetic methods have been explored to improve yield and scalability. One such method involves the reduction of Fe(CO)₅ with an alkali or alkaline earth borohydride (B1222165), like sodium borohydride, in a non-aqueous solvent. This process, which can be carried out at room temperature, produces an intermediate that upon acidification yields Fe₃(CO)₁₂ in significantly higher yields, making it a preferred method for some applications.

Evolution of Structural Understanding

The elucidation of the structure of this compound proved to be a significant challenge for chemists, primarily due to the disorder of the carbonyl (CO) ligands within the crystal structure. wikipedia.orgchemeurope.comjetir.org Early on, the compound was incorrectly formulated as "Fe(CO)₄". wikipedia.orgchemeurope.com It wasn't until the work of Walter Hieber, who determined the compound was trimeric through molecular weight measurements, that its true nature as Fe₃(CO)₁₂ began to be understood. ionicviper.org

Initial structural proposals suggested various arrangements, many of which included both terminal and bridging CO ligands. ionicviper.org The definitive structure was not unambiguously determined until 1966 through X-ray diffraction studies. jetir.org These studies revealed that Fe₃(CO)₁₂ consists of a triangle of iron atoms. wikipedia.orgchemeurope.com Ten of the twelve CO ligands are terminal, meaning they are bonded to a single iron atom, while two CO ligands bridge one of the Fe-Fe edges. wikipedia.orgchemeurope.com This arrangement results in a molecule with C₂ᵥ point group symmetry. wikipedia.orgmultiscreensite.comchemeurope.com In contrast, the related clusters of ruthenium (Ru₃(CO)₁₂) and osmium (Os₃(CO)₁₂) adopt a D₃ₕ-symmetric structure where all twelve CO ligands are terminal. wikipedia.orgchemeurope.comdalalinstitute.com

Mössbauer spectroscopy provided early evidence for the C₂ᵥ structure, revealing two distinct iron environments in a 2:1 ratio, which was consistent with the later-confirmed structure. wikipedia.orgchemeurope.comionicviper.org The structure can be conceptualized as an Fe₂(CO)₈ unit, similar to that in diiron nonacarbonyl but with one bridging carbonyl replaced by an Fe(CO)₄ group. researchgate.net

A fascinating aspect of this compound's structure is its dynamic behavior in solution. wikipedia.orgresearchgate.net The molecule is fluxional, meaning that the CO ligands rapidly exchange their positions on the ¹³C NMR timescale. wikipedia.orgmultiscreensite.com This results in all twelve carbonyl groups appearing equivalent in the ¹³C NMR spectrum, even at low temperatures. wikipedia.orguvic.ca This fluxionality indicates a low energy barrier for the rearrangement of the carbonyl ligands, a characteristic feature of many metal carbonyl clusters. wikipedia.orgacs.org The anion [HFe₃(CO)₁₁]⁻ is structurally related, with a hydride ligand replacing one of the bridging CO ligands. wikipedia.orgmultiscreensite.comchemeurope.com

Research Findings on this compound

Property/Aspect Finding Citation
Formula Fe₃(CO)₁₂ wikipedia.orgmultiscreensite.com
Appearance Dark green solid wikipedia.orgmultiscreensite.comchemeurope.com
Synthesis (Hieber Method) Oxidation of H₂Fe(CO)₄ with MnO₂. wikipedia.orgchemeurope.com
Synthesis (Modern) Reaction of Fe(CO)₅ with base, followed by acid oxidation. wikipedia.orgmultiscreensite.comchemeurope.com
Solid-State Structure Triangular cluster of three iron atoms. Ten terminal and two bridging CO ligands. wikipedia.orgchemeurope.comresearchgate.net
Point Group (Solid) C₂ᵥ wikipedia.orgmultiscreensite.comchemeurope.com
Behavior in Solution Fluxional, leading to equivalence of all 12 CO groups on the ¹³C NMR timescale. wikipedia.orgmultiscreensite.comuvic.ca

Q & A

Basic: What are the established synthesis methods for triiron dodecacarbonyl, and what parameters critically influence yield?

This compound is typically synthesized via thermal decomposition of diiron nonacarbonyl (Fe₂(CO)₉) in toluene at 70°C . An alternative method involves reacting Fe(CO)₅ with a base (e.g., aqueous hydroxide) followed by acid oxidation of the intermediate hydride (HFe(CO)₄⁻) . Key parameters include reaction temperature (controlled to avoid decomposition), solvent purity (nonpolar solvents like toluene), and inert atmosphere (to prevent oxidation). Excess CO pressure may improve yield by stabilizing intermediates.

Basic: What spectroscopic and analytical techniques are essential for characterizing Fe₃(CO)₁₂ and validating its purity?

  • Infrared (IR) Spectroscopy : Identifies terminal (1950–2050 cm⁻¹) and bridging (1750–1850 cm⁻¹) CO ligands, confirming the C₂v symmetry of Fe₃(CO)₁₂ .
  • Mößbauer Spectroscopy : Resolves inequivalent iron sites via quadrupole splitting (e.g., 1.13 and 0.13 mm/s coupling constants), critical for structural validation .
  • X-ray Diffraction (XRD) : Resolves ligand disorder in crystallographic studies, though challenges arise due to CO ligand mobility .
  • Elemental Analysis : Ensures stoichiometric ratios of Fe, C, and O.

Advanced: How do structural discrepancies between Fe₃(CO)₁₂ and Ru₃(CO)₁₂/Os₃(CO)₁₂ impact their reactivity in catalytic applications?

Fe₃(CO)₁₂ adopts a C₂v-symmetric structure with two bridging CO ligands, whereas Ru/Os analogs (D₃h symmetry) feature only terminal CO ligands. This structural difference lowers the activation energy for ligand substitution in Fe₃(CO)₁₂, enhancing its reactivity in catalytic reductions (e.g., nitro-to-amine conversions) under milder conditions . Comparative studies using kinetic assays (e.g., turnover frequency measurements) and computational modeling (DFT) reveal Fe₃(CO)₁₂’s superior electron-transfer capacity due to labile bridging CO ligands .

Advanced: What mechanistic pathways explain Fe₃(CO)₁₂’s role in nanoparticle synthesis, and how do decomposition byproducts affect outcomes?

Fe₃(CO)₁₂ decomposes under thermal or photolytic conditions to form iron nanoparticles. The process involves CO dissociation, forming Fe clusters that aggregate into nanoparticles. Byproducts like CO gas and pyrophoric iron residues require careful handling (e.g., Schlenk-line techniques) . In advanced oxidation processes (AOPs), Fe₃(CO)₁₂-derived nanoparticles exhibit Fenton-like activity, with catalytic efficiency linked to surface defects and Fe²⁺/Fe³⁺ ratios, validated via XPS and TEM .

Basic: What safety protocols are critical for handling Fe₃(CO)₁₂ in laboratory settings?

  • Storage : Under inert gas (N₂/Ar) at 0–6°C to prevent air-sensitive decomposition .
  • Decomposition Risks : Solid residues are pyrophoric; quenching with ethanol or dilute acid is recommended .
  • CO Hazard Mitigation : Use fume hoods and CO detectors due to carbonyl toxicity .

Advanced: How can contradictions in reported catalytic efficiencies of Fe₃(CO)₁₂ be resolved through experimental design?

Discrepancies often arise from solvent polarity (e.g., toluene vs. THF), which affects cluster solubility and ligand substitution rates. Controlled studies should:

  • Standardize reaction conditions (solvent, temperature, catalyst loading).
  • Use kinetic profiling (e.g., in situ IR to monitor CO ligand loss).
  • Compare turnover numbers (TON) across studies while accounting for byproduct inhibition (e.g., CO buildup) .

Basic: What are the primary applications of Fe₃(CO)₁₂ in organic synthesis?

Fe₃(CO)₁₂ serves as a precursor for:

  • Reduction Catalysts : Efficient in nitro-to-amine conversions under mild conditions, outperforming Pd/C in substrates sensitive to hydrogenation .
  • Cluster Synthesis : Forms higher-nuclearity clusters (e.g., Fe₅(CO)₁₅C) via disproportionation of CO .

Advanced: What computational methods are employed to model Fe₃(CO)₁₂’s electronic structure and reaction pathways?

Density Functional Theory (DFT) simulations elucidate:

  • Ligand Dynamics : Energy barriers for CO bridging-terminal isomerization.
  • Reactive Intermediates : Hydride (HFe₃(CO)₁₁⁻) formation during catalytic cycles .
    Validation via spectroscopic data (e.g., Mößbauer parameters) ensures model accuracy.

Basic: How should researchers address inconsistencies in Fe₃(CO)₁₂ characterization data across literature sources?

  • Reproducibility Checks : Replicate synthesis and characterization under cited conditions.
  • Data Triangulation : Cross-reference XRD, IR, and Mößbauer data to confirm structural assignments .
  • Metadata Reporting : Document solvent, temperature, and instrument calibration details to identify confounding variables .

Advanced: What strategies optimize Fe₃(CO)₁₂’s stability in catalytic systems prone to cluster fragmentation?

  • Ligand Stabilization : Introduce phosphine ligands (e.g., P(C₆H₅)₃) to replace labile CO groups, enhancing thermal stability .
  • Encapsulation : Use mesoporous silica or polymer matrices to prevent aggregation.
  • In Situ Monitoring : Employ UV-vis or Raman spectroscopy to detect fragmentation early .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.